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Compound of Interest

2,3-Dibromo-5-
Compound Name: _ o
(trifluoromethyl)pyridine

cat. No.: B1331580

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 2,3-Dibromo-5-(trifluoromethyl)pyridine is limited in
publicly available literature. The information presented in this guide is substantially based on
data from structurally analogous compounds and established principles of organic chemistry.
All quantitative data presented should be considered as estimations and require experimental
validation.

Introduction

2,3-Dibromo-5-(trifluoromethyl)pyridine is a halogenated pyridine derivative of significant
interest in medicinal chemistry and materials science. The presence of two bromine atoms at
the 2- and 3-positions, combined with a potent electron-withdrawing trifluoromethyl group at the
5-position, imparts unique electronic properties and versatile reactivity to the pyridine core. This
makes it a valuable synthetic intermediate for the construction of complex molecular
architectures, particularly in the development of novel pharmaceuticals and agrochemicals. The
strategic placement of the bromine atoms allows for selective functionalization through various
cross-coupling reactions, offering a pathway to a diverse range of substituted pyridine
scaffolds.

Physicochemical Properties
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Precise experimental data for the physicochemical properties of 2,3-Dibromo-5-
(trifluoromethyl)pyridine are not readily available. The following table summarizes estimated
values based on structurally related compounds such as 2-bromo-5-(trifluoromethyl)pyridine
and 2,3-dichloro-5-(trifluoromethyl)pyridine.

Source/Basis for

Property Estimated Value L

Estimation
Molecular Formula CeH2Brz2FsN -
Molecular Weight 304.89 g/mol -

] Analogy to similar halogenated

Appearance Colorless to pale yellow solid o

pyridines.

Estimated based on 2-bromo-
Melting Point 45-55 °C 5-(trifluoromethyl)pyridine (44-

48 °C).[1]

General trend for
Boiling Point > 200 °C at 760 mmHg dihalogenated aromatic

compounds.

Soluble in common organic - o
N ) General solubility of similar
Solubility solvents (e.g., THF, Dioxane, ] ]
) organic halides.
Toluene); Insoluble in water.

Not assigned or not found in
CAS Number ) -
major databases.

Synthesis

A plausible synthetic route to 2,3-Dibromo-5-(trifluoromethyl)pyridine would involve the
bromination of a suitable pyridine precursor. One common method for the synthesis of
halogenated pyridines is through a Sandmeyer-type reaction from an amino-substituted
pyridine.

NaNOz, HBr, 0-5°C CuBr, HBr
>

2-Amino-3-bromo-5-(trifluoromethyl)pyridine Diazonium Salt Intermediate 2,3-Dibromo-5-(trifluoromethyl)pyridine
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Caption: Proposed synthetic pathway for 2,3-Dibromo-5-(trifluoromethyl)pyridine.

General Experimental Protocol for Synthesis

Materials:

2-Amino-3-bromo-5-(trifluoromethyl)pyridine

Sodium nitrite (NaNO32)

Hydrobromic acid (HBr, 48%)

Copper(l) bromide (CuBr)

Diethyl ether

Saturated sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate (MgSOQOa)

Procedure:

A solution of 2-Amino-3-bromo-5-(trifluoromethyl)pyridine in aqueous HBr is cooled to 0-5 °C
in an ice bath.

A solution of sodium nitrite in water is added dropwise to the pyridine solution while
maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30
minutes at this temperature to ensure complete diazotization.

In a separate flask, a solution of copper(l) bromide in HBr is prepared.

The cold diazonium salt solution is slowly added to the CuBr solution. The reaction mixture is
then allowed to warm to room temperature and stirred for several hours, or until gas
evolution ceases.
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e The reaction mixture is extracted with diethyl ether. The combined organic layers are washed
with saturated sodium bicarbonate solution and brine.

e The organic layer is dried over anhydrous MgSOa, filtered, and the solvent is removed under
reduced pressure to yield the crude product.

e The crude 2,3-Dibromo-5-(trifluoromethyl)pyridine can be purified by column
chromatography on silica gel.

Reactivity and Key Reactions

The two bromine atoms on the pyridine ring exhibit differential reactivity, which can be exploited
for selective functionalization. The C-2 position is generally more susceptible to nucleophilic
attack and oxidative addition in palladium-catalyzed cross-coupling reactions due to the
electronic influence of the ring nitrogen. The strong electron-withdrawing trifluoromethyl group
at the 5-position further deactivates the ring towards electrophilic substitution but enhances its
reactivity towards nucleophiles and in cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. In the
case of 2,3-Dibromo-5-(trifluoromethyl)pyridine, regioselective coupling is expected to occur
preferentially at the more reactive C-2 position.

2,3-Dibromo-5-(trifluoromethyl)pyridine

2-Aryl/Vinyl-3-bromo-5-(trifluoromethyl)pyridine

Pd(0) Catalyst

Base (e.g., K2COs, Cs2CO03) R-B(OH)2

Click to download full resolution via product page

Caption: General scheme for the Suzuki-Miyaura coupling of 2,3-Dibromo-5-
(trifluoromethyl)pyridine.
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Materials:

2,3-Dibromo-5-(trifluoromethyl)pyridine

Aryl or vinyl boronic acid (1.1-1.5 equivalents)

Palladium catalyst (e.g., Pd(PPhs)4, Pd(dppf)Cl2) (1-5 mol%)

Base (e.g., K2COs, Cs2CO0s) (2-3 equivalents)

Anhydrous solvent (e.g., Dioxane, Toluene, DME)

Procedure:

To an oven-dried flask under an inert atmosphere (Argon or Nitrogen), add 2,3-Dibromo-5-
(trifluoromethyl)pyridine, the boronic acid, palladium catalyst, and base.

e Add the anhydrous solvent and degas the mixture.
» Heat the reaction mixture to 80-110 °C and monitor the reaction progress by TLC or GC-MS.

» Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and
wash with water and brine.

» Dry the organic layer over anhydrous MgSOu4, filter, and concentrate under reduced
pressure.

 Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds. Similar to
the Suzuki coupling, selective mono-amination is anticipated at the C-2 position.
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Addition 2-(R'R2N)-3-bromo-5-(trifluoromethyl)pyridine

Reductive
Elimination

Pd(0) Catalyst
o o
Base (e.g., NaOtBu, KsPOa) RIR2NH & Deprotonation

Ligand (e.g., XPhos, SPhos)

Click to download full resolution via product page

Caption: General scheme for the Buchwald-Hartwig amination of 2,3-Dibromo-5-
(trifluoromethyl)pyridine.

Materials:

e 2,3-Dibromo-5-(trifluoromethyl)pyridine

e Primary or secondary amine (1.1-1.5 equivalents)

o Palladium precatalyst (e.g., Pdz2(dba)s, Pd(OAc)2) (1-5 mol%)
e Phosphine ligand (e.g., XPhos, SPhos, BINAP) (1.2-6 mol%)
e Base (e.g., NaOtBu, KsPOa4, Cs2COs3) (1.4-2.5 equivalents)

e Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

e In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base
to a dry reaction vessel.

e Add the 2,3-Dibromo-5-(trifluoromethyl)pyridine and the amine.
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e Add the anhydrous solvent and seal the vessel.

e Heat the reaction mixture to 80-120 °C and monitor by TLC or LC-MS.

o After completion, cool the mixture, dilute with an organic solvent, and filter through a pad of

celite.
o Wash the filtrate with water and brine, dry the organic layer, and concentrate.

» Purify the product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl
halide and a terminal alkyne. Regioselective coupling at the C-2 position is expected.

2,3-Dibromo-5-(trifluoromethyl)pyridine

Oxidative
Addition

Alkyne
Cu(l) Cocatalyst (e.g., Cul) Activation
| R-C=CH Transmetalation

Base (e.g., EtsN, DIPA)

Reductive 2-(R-C=C)-3-bromo-5-(trifluoromethyl)pyridine
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Caption: General scheme for the Sonogashira coupling of 2,3-Dibromo-5-
(trifluoromethyl)pyridine.

Materials:

e 2,3-Dibromo-5-(trifluoromethyl)pyridine

o Terminal alkyne (1.1-1.5 equivalents)

o Palladium catalyst (e.g., Pd(PPhs)2Clz, Pd(PPhs)4) (1-5 mol%)
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o Copper(l) iodide (Cul) (2-10 mol%)
e Amine base (e.g., Triethylamine, Diisopropylamine)
e Anhydrous solvent (e.g., THF, DMF)

Procedure:

To a dry flask under an inert atmosphere, add 2,3-Dibromo-5-(trifluoromethyl)pyridine, the
palladium catalyst, and Cul.

e Add the anhydrous solvent and the amine base, followed by the terminal alkyne.

 Stir the reaction at room temperature or with gentle heating (40-80 °C) and monitor by TLC
or GC-MS.

e Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous
ammonium chloride and brine.

e Dry the organic layer, filter, and concentrate.

Purify the product by column chromatography.

Spectroscopic Data of Analogous Compounds

Direct spectroscopic data for 2,3-Dibromo-5-(trifluoromethyl)pyridine is not readily available.
The following tables provide *H and *3C NMR data for structurally similar compounds to serve
as a reference.

'H NMR Data of Related Pyridines
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Chemical Shifts (6, ppm)

Compound Solvent and Coupling Constants
(J, Hz)
8.68 (s, 1H), 7.95 (d, J = 8.4
2-Bromo-5-
CDCls Hz, 1H), 7.65 (d, J = 8.4 Hz,

(trifluoromethyl)pyridine

1H)

2,3-Dichloro-5-
(trifluoromethyl)pyridine

CDCIz

8.45 (s, 1H), 7.95 (s, 1H)

3C NMR Data of Related Pyridines

Compound Solvent Chemical Shifts (6, ppm)
151.7, 142.1, 139.5, 127.0 (q,
2-Bromo-5-
CDCIls J=39Hz),123.5(q, J =335

(trifluoromethyl)pyridine

Hz), 122.9 (g, J = 272.5 Hz)

2,3-Dichloro-5-
(trifluoromethyl)pyridine

CDCls

150.1, 147.9, 137.2, 131.9 (q,
J=4.3Hz), 124.2 (g, J = 34.0
Hz), 122.1 (g, J = 273.1 Hz)

Safety and Handling

Halogenated pyridines and trifluoromethylated compounds should be handled with care in a

well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves,

safety glasses, and a lab coat, should be worn at all times. For specific safety information, it is

advisable to consult the Safety Data Sheet (SDS) for structurally similar compounds.

Conclusion

2,3-Dibromo-5-(trifluoromethyl)pyridine is a promising building block for the synthesis of a

wide array of functionalized pyridine derivatives. Its predicted reactivity, particularly the

potential for regioselective cross-coupling reactions, makes it a valuable tool for researchers in

drug discovery and materials science. While direct experimental data is scarce, the known

chemistry of analogous compounds provides a strong foundation for its synthetic utility. Further
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experimental investigation is necessary to fully elucidate its chemical properties and expand its
applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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